N-Methyl-1H-pyrrole-2-carboxamide
Overview
Description
N-Methyl-1H-pyrrole-2-carboxamide is a chemical compound with the CAS Number: 132911-42-3 . It has a molecular weight of 124.14 and its IUPAC name is N-methyl-1H-pyrrole-2-carboxamide .
Molecular Structure Analysis
The InChI code for N-Methyl-1H-pyrrole-2-carboxamide is 1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) . The molecular structure of this compound involves a pyrrole ring attached to a carboxamide group .Physical And Chemical Properties Analysis
N-Methyl-1H-pyrrole-2-carboxamide has a molecular weight of 124.14 . Its InChI code is 1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) .Scientific Research Applications
Imaging Cancer Tyrosine Kinase
N-Methyl-1H-pyrrole-2-carboxamide derivatives have been used in the synthesis of PET tracers for imaging cancer tyrosine kinase. One such derivative is N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, which was prepared for potential use in positron emission tomography (PET) imaging of cancer tyrosine kinase (Wang et al., 2005).
DNA Recognition and Gene Control
Compounds containing N-methyl imidazole (Im) and N-methyl pyrrole (Py), which can form stacked dimers, have been developed for targeting specific DNA sequences. These polyamides, including those containing the N-methylpyrrole-2-carboxamide moiety, are investigated as potential medicinal agents for diseases like cancer (Chavda et al., 2010).
Monoamine Oxidase Inhibition
N-Methyl-1H-pyrrole-2-carboxamide derivatives, specifically N-Benzyl- and N-propargyl-1H-pyrrole-2-carboxamides, have been synthesized and tested for their inhibitory activity against monoamine oxidase types A and B. These compounds are relevant in the context of neurological disorders and mental health (Silvestri et al., 2003).
Synthesis of Natural Alkaloids
N-Methyl-1H-pyrrole-2-carboxamide derivatives have been used in the synthesis of natural alkaloids like (-)-hanishin and (-)-longamide B. These syntheses involve a novel preparation of N-substituted pyrrole-2-carboxylates, which are important in the field of organic chemistry (Cheng et al., 2012).
Metabolism Studies
Studies on the metabolism of N-Methyl derivatives like N'-methyl-4-pyridone-3-carboxamide in humans have been conducted. These studies help understand the metabolic pathways and excretion of nicotinamide metabolites, which are crucial in understanding human nutrition and metabolic diseases (Shibata & Matsuo, 1989).
Chiral Conducting Polymers
Research into chiral conducting polymers based on polypyrrole has involved N-Methyl-1H-pyrrole-2-carboxamide derivatives. Such polymers have applications in materials science, particularly in developing new materials with unique electrical and optical properties (Chen et al., 1997).
properties
IUPAC Name |
N-methyl-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZQAEQLSRWNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632173 | |
Record name | N-Methyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1H-pyrrole-2-carboxamide | |
CAS RN |
132911-42-3 | |
Record name | N-Methyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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